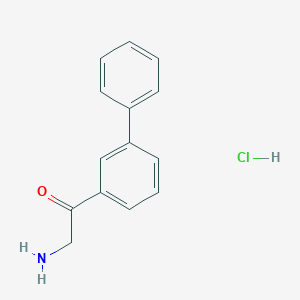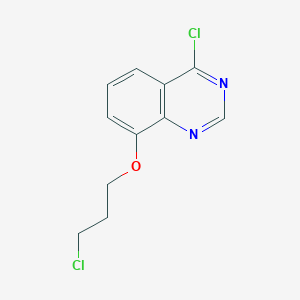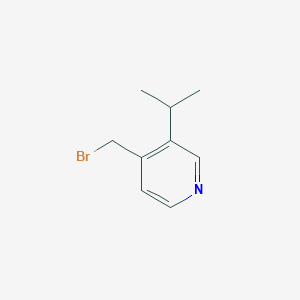![molecular formula C10H11N3O2 B13675512 Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar microwave-mediated methods. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new triazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of immune responses, inhibition of cell proliferation, and other therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives: Designed as novel microtubulin polymerization inhibitors with anti-proliferative activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-6-9-12-11-7(2)13(8)9/h4-6H,3H2,1-2H3 |
Clave InChI |
YMWPFHXRNAMDGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC2=NN=C(N21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Methoxymethoxy)ethyl]benzene](/img/structure/B13675431.png)


![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)



![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)


![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
